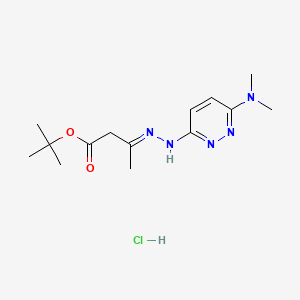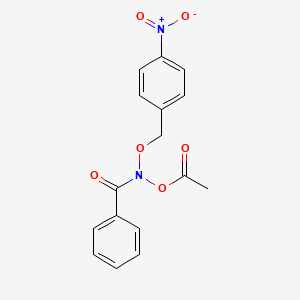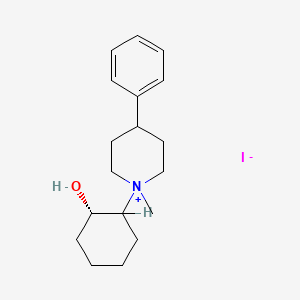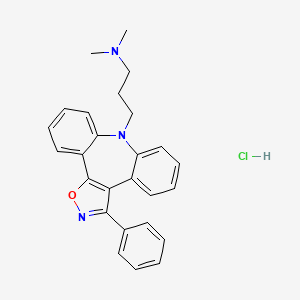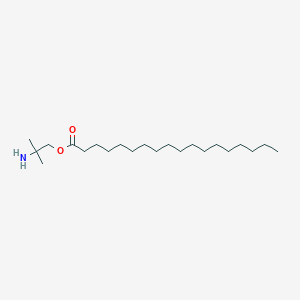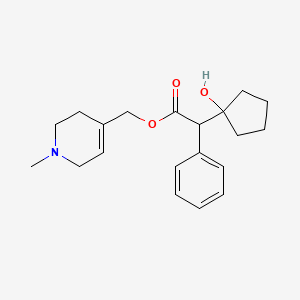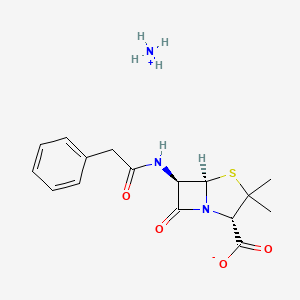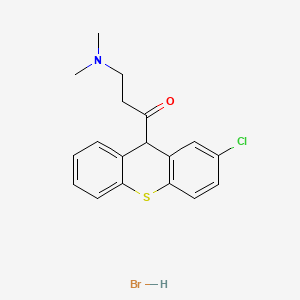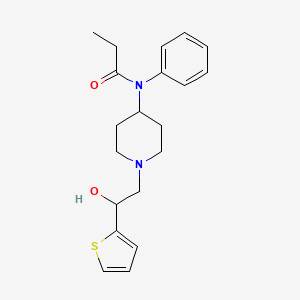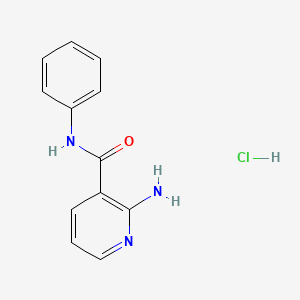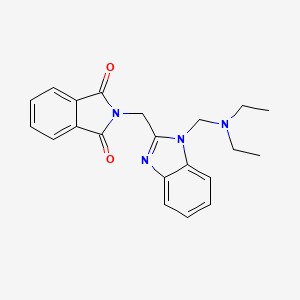
1,3-Propanediol, 2,2-bis((phosphonooxy)methyl)-, bis(dihydrogen phosphate), octaammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediol, 2,2-bis((phosphonooxy)methyl)-, bis(dihydrogen phosphate), octaammonium salt is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes multiple phosphate groups, making it highly reactive and versatile in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2,2-bis((phosphonooxy)methyl)-, bis(dihydrogen phosphate), octaammonium salt typically involves the phosphorylation of 1,3-propanediol. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride or phosphorus pentachloride under controlled temperature and pH conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale phosphorylation processes. The raw materials, including 1,3-propanediol and phosphorylating agents, are fed into a reactor where the reaction takes place under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the desired purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Propanediol, 2,2-bis((phosphonooxy)methyl)-, bis(dihydrogen phosphate), octaammonium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphate derivatives.
Reduction: Reduction reactions can lead to the formation of simpler phosphonate compounds.
Substitution: The phosphate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various phosphonate and phosphate derivatives, which have applications in different chemical processes.
Aplicaciones Científicas De Investigación
1,3-Propanediol, 2,2-bis((phosphonooxy)methyl)-, bis(dihydrogen phosphate), octaammonium salt has numerous applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the study of phosphate metabolism and enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, water treatment chemicals, and flame retardants.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediol, 2,2-bis((phosphonooxy)methyl)-, bis(dihydrogen phosphate), octaammonium salt involves its ability to interact with various molecular targets through its phosphate groups. These interactions can lead to the inhibition or activation of enzymes, alteration of metabolic pathways, and modulation of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Propanediol, 2,2-bis(bromomethyl): Similar in structure but contains bromine atoms instead of phosphate groups.
2-Methyl-2-propyl-1,3-propanediol: Contains different alkyl groups but shares the 1,3-propanediol backbone.
Uniqueness
The uniqueness of 1,3-Propanediol, 2,2-bis((phosphonooxy)methyl)-, bis(dihydrogen phosphate), octaammonium salt lies in its multiple phosphate groups, which confer high reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring strong chelating agents and reactive intermediates.
Propiedades
Número CAS |
70851-57-9 |
|---|---|
Fórmula molecular |
C5H40N8O16P4 |
Peso molecular |
592.31 g/mol |
Nombre IUPAC |
octaazanium;[3-phosphonatooxy-2,2-bis(phosphonatooxymethyl)propyl] phosphate |
InChI |
InChI=1S/C5H16O16P4.8H3N/c6-22(7,8)18-1-5(2-19-23(9,10)11,3-20-24(12,13)14)4-21-25(15,16)17;;;;;;;;/h1-4H2,(H2,6,7,8)(H2,9,10,11)(H2,12,13,14)(H2,15,16,17);8*1H3 |
Clave InChI |
LSECVICZGFEQPR-UHFFFAOYSA-N |
SMILES canónico |
C(C(COP(=O)([O-])[O-])(COP(=O)([O-])[O-])COP(=O)([O-])[O-])OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


